Product packaging for Benzene,[(1-phenylethyl)sulfonyl]-(Cat. No.:CAS No. 24422-78-4)

Benzene,[(1-phenylethyl)sulfonyl]-

Cat. No.: B14011833
CAS No.: 24422-78-4
M. Wt: 246.33 g/mol
InChI Key: RJJADNZVROBEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Sulfone Moieties in Complex Molecular Architectures and Synthetic Strategies

The sulfone group (—SO₂—) is a critical functional group in organic chemistry, valued for its stability and its capacity to influence the reactivity of adjacent atoms. researchgate.net Sulfones are key structural motifs in numerous biologically active compounds and approved drugs. rsc.orgnih.gov Their presence can enhance binding to biological targets and improve pharmacokinetic properties.

In synthetic strategies, sulfones are prized for their versatility. The electron-withdrawing nature of the sulfonyl group acidifies the α-protons, facilitating the formation of α-sulfonyl carbanions. These stabilized carbanions are excellent nucleophiles in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) reactions, and Michael additions. Furthermore, the sulfonyl group can act as a leaving group in elimination and rearrangement reactions, such as the Julia olefination and the Ramberg-Bäcklund reaction, providing pathways to construct complex molecular scaffolds. researchgate.net

Structural and Stereochemical Attributes of [(1-phenylethyl)sulfonyl]benzene within the Context of Chiral Building Blocks

The defining feature of [(1-phenylethyl)sulfonyl]benzene is the presence of a stereogenic center at the carbon atom attached to the sulfur atom and the phenyl group of the 1-phenylethyl moiety. This chirality makes it a valuable target for research into asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

The stereochemical configuration of the chiral center in [(1-phenylethyl)sulfonyl]benzene can profoundly influence the outcome of reactions in which it participates. When used as a chiral auxiliary, the predefined stereochemistry of the 1-phenylethyl group can direct the approach of reagents to a prochiral center elsewhere in the molecule, leading to the formation of one diastereomer in excess. This diastereoselective control is a fundamental principle of asymmetric synthesis.

Overview of Academic Research Trajectories for Chiral Aryl Alkyl Sulfones and Analogous Compounds

Research into chiral sulfones, particularly aryl alkyl sulfones, has followed a dynamic trajectory, evolving from classical resolution methods to highly sophisticated catalytic enantioselective syntheses.

Early approaches to obtaining enantiomerically pure sulfones often relied on the separation of diastereomeric derivatives or kinetic resolution. However, these methods can be inefficient and low-yielding. Consequently, the development of catalytic asymmetric methods for the synthesis of chiral sulfones has been a major focus of contemporary research. rsc.org

Recent advances have centered on several key strategies:

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of α,β-unsaturated sulfones has emerged as a powerful tool for the synthesis of chiral β-sulfonyl compounds. rsc.orgnih.gov

Conjugate Addition Reactions: The enantioselective conjugate addition of various nucleophiles to α,β-unsaturated sulfones, or the addition of sulfonyl-stabilized nucleophiles to Michael acceptors, provides access to a wide range of chiral sulfones. researchgate.net

Catalytic Enantioselective Sulfonylation: The direct, catalytically controlled enantioselective addition of a sulfonyl group to a prochiral substrate is a highly desirable but challenging transformation. Recent breakthroughs have seen the development of photoredox and nickel-catalyzed methods to achieve this. rsc.orgnih.gov

Stereoconvergent Cross-Coupling Reactions: Nickel-catalyzed stereoconvergent Negishi arylations and alkenylations of racemic α-bromosulfones have been developed, allowing for the synthesis of enantioenriched products from a racemic starting material. caltech.edunih.govacs.org

These research directions underscore the ongoing effort to develop more efficient, selective, and sustainable methods for the synthesis of chiral sulfones, driven by their potential applications in medicinal chemistry and materials science. While specific research focusing solely on Benzene (B151609), [(1-phenylethyl)sulfonyl]- is not extensively documented in publicly accessible literature, the methodologies developed for analogous chiral aryl alkyl sulfones are directly applicable to its synthesis and potential use as a chiral building block.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2S B14011833 Benzene,[(1-phenylethyl)sulfonyl]- CAS No. 24422-78-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24422-78-4

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

1-(benzenesulfonyl)ethylbenzene

InChI

InChI=1S/C14H14O2S/c1-12(13-8-4-2-5-9-13)17(15,16)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

RJJADNZVROBEOF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Phenylethyl Sulfonyl Benzene and Its Chiral Congeners

Catalytic Oxidation Approaches for Sulfide (B99878) Precursors to Access [(1-phenylethyl)sulfonyl]benzene

The oxidation of sulfides is a fundamental and widely employed method for the synthesis of sulfones. For the preparation of [(1-phenylethyl)sulfonyl]benzene, the corresponding sulfide precursor, 1-phenyl-1-(phenylthio)ethane, can be oxidized. A variety of catalytic systems have been developed to achieve this transformation efficiently and selectively, often utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂).

Organocatalysis offers a metal-free approach to sulfide oxidation. For instance, 2,2,2-trifluoroacetophenone (B138007) has been demonstrated as an effective organocatalyst for the oxidation of sulfides to sulfones using H₂O₂. The selectivity towards the sulfone over the sulfoxide (B87167) can often be controlled by adjusting the reaction conditions, such as the solvent system. organic-chemistry.org

Heterogeneous catalysts are also of significant interest due to their ease of separation and recyclability. A tri-component composite catalyst, Zr/SiW₁₂/GO (zirconium-containing silicotungstate on graphene oxide), has been shown to be highly effective for the oxidation of sulfides to sulfoxides and can be extended to the synthesis of sulfones. nih.gov This system operates under mild conditions with H₂O₂ as the oxidant. Another example is a dendritic phosphomolybdate hybrid, which also catalyzes the selective oxidation of sulfides to either sulfoxides or sulfones with H₂O₂. mdpi.com

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. The table below summarizes representative catalytic systems applicable to the oxidation of benzylic sulfides.

Catalyst SystemOxidantSolventKey Features
2,2,2-TrifluoroacetophenoneH₂O₂MeCN/BufferOrganocatalytic, tunable selectivity. organic-chemistry.org
Zr/SiW₁₂/GOH₂O₂EtOHHeterogeneous, recyclable, high activity. nih.gov
Dendritic PhosphomolybdateH₂O₂EtOHRecyclable, good applicability. mdpi.com
VO(acac)₂ / Schiff BaseH₂O₂CHCl₃Used for asymmetric oxidation to sulfoxides. nih.gov

While these methods are generally applicable to a wide range of sulfides, specific optimization for the synthesis of [(1-phenylethyl)sulfonyl]benzene from its sulfide precursor would be necessary to maximize efficiency.

Alkylative and Arylative Strategies Utilizing Sulfinate Salts in the Formation of [(1-phenylethyl)sulfonyl]benzene

The reaction of sulfinate salts with electrophiles is a classical and versatile method for the formation of sulfones. In the context of synthesizing [(1-phenylethyl)sulfonyl]benzene, this would involve the reaction of a benzenesulfinate (B1229208) salt, such as sodium benzenesulfinate, with a 1-phenylethyl electrophile (e.g., 1-phenylethyl bromide or a related derivative).

A general approach involves the S-alkylation of sodium arenesulfinates with benzylic carbonates catalyzed by a palladium complex, such as one generated from [Pd(η³-C₃H₅)Cl]₂ and DPEphos. organic-chemistry.org Another strategy involves the in-situ generation of metal sulfinates from a stable SO₂ surrogate like DABSO (DABCO-bis(sulfur dioxide)) by reaction with organometallic reagents (e.g., Grignard or organolithium reagents), followed by trapping with an appropriate electrophile. organic-chemistry.org

The stereochemical outcome of this reaction is of particular interest when chiral electrophiles are used. The reaction of a sulfinate anion with a chiral 1-phenylethyl halide can proceed with inversion of configuration at the stereocenter, providing a pathway to enantiomerically enriched sulfones. The stereospecificity of such S-alkylation reactions is a valuable tool in asymmetric synthesis. nih.gov

The table below outlines general conditions for the synthesis of benzylic sulfones from sulfinate salts.

Sulfinate SourceElectrophileCatalyst/ConditionsProduct Type
Sodium ArenesulfinatesBenzylic Carbonates[Pd(η³-C₃H₅)Cl]₂ / DPEphosBenzylic Sulfones organic-chemistry.org
DABSO / OrganometallicAlkyl/Benzyl (B1604629) HalidesIn-situ generationAlkyl/Benzylic Sulfones organic-chemistry.org
Sodium Benzenesulfinate1-Phenylethyl Halide-[(1-phenylethyl)sulfonyl]benzene

Electrophilic Sulfonylation Methodologies for Aromatic Systems Yielding Sulfone Derivatives

The Friedel-Crafts sulfonylation is a traditional method for forming aryl sulfones, typically involving the reaction of an arene with a sulfonyl halide or sulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst. However, the direct synthesis of [(1-phenylethyl)sulfonyl]benzene via this route, for example, by the reaction of ethylbenzene (B125841) with benzenesulfonyl chloride, is not a commonly reported or straightforward procedure. This is likely due to challenges in controlling the regioselectivity and the potential for side reactions under the harsh conditions of classical Friedel-Crafts reactions.

Modern variations of electrophilic sulfonylation are continuously being developed, but specific examples leading directly to the title compound are scarce in the literature. Research in this area tends to focus on the development of milder and more selective catalytic systems.

Stereoselective Synthesis of Enantiopure and Diastereopure [(1-phenylethyl)sulfonyl]benzene

The presence of a stereocenter in the 1-phenylethyl group of [(1-phenylethyl)sulfonyl]benzene makes the development of stereoselective synthetic methods particularly important.

Diastereoselective Synthetic Pathways for Chiral Sulfones

When a molecule contains more than one stereocenter, diastereomers can be formed. The synthesis of erythro-{1-Bromo-1-[(1-phenylethyl)sulfonyl]ethyl}benzene has been reported through the bromination of dl-bis-α-methylbenzyl sulfone. This indicates that the parent sulfone, a diastereomeric mixture of bis(1-phenylethyl)sulfone, can be synthesized and subsequently functionalized with diastereocontrol. The relative stereochemistry of the two chiral centers can be influenced by the directing effects of the sulfone group and other substituents. acs.org

The addition of α-sulfonyl carbanions to carbonyl compounds is a common method for creating β-hydroxy sulfones, which are formed as a mixture of diastereomers. The diastereoselectivity of such reactions can often be controlled by the choice of reagents and reaction conditions. acs.org

Enantioselective Catalytic Methods in Sulfone Synthesis

The development of catalytic enantioselective methods provides a more atom-economical approach to chiral sulfones compared to the use of chiral auxiliaries. Several strategies have emerged:

Asymmetric Hydrogenation: Iridium catalysts bearing chiral N,P-ligands have been successfully employed for the highly enantioselective hydrogenation of unsaturated sulfones, producing chiral saturated sulfones with excellent enantiomeric excesses (ee). acs.org

Enantioselective Sulfonylalkenylation: A dual catalytic system involving visible-light photoredox catalysis and nickel catalysis, in the presence of a chiral ligand, has been developed for the asymmetric three-component sulfonylalkenylation of alkenes. This method allows for the construction of β-chiral sulfones from simple starting materials. nih.gov

Enantioselective Oxidation: The catalytic asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a well-established field. nih.gov While selective oxidation to the sulfone can be challenging, kinetic resolution processes can be employed, where one enantiomer of a racemic sulfoxide is preferentially oxidized to the sulfone, leaving the other enantiomer of the sulfoxide in high ee.

The table below highlights some enantioselective catalytic methods for the synthesis of chiral sulfones.

Catalytic MethodCatalyst SystemSubstrate TypeKey Feature
Asymmetric HydrogenationIr-N,P Ligand ComplexUnsaturated SulfonesHigh ee for saturated sulfones. acs.org
SulfonylalkenylationNi-Chiral Ligand / PhotocatalystAlkenes, Sulfinates, Alkenyl HalidesForms β-chiral sulfones. nih.gov
Asymmetric OxidationVO(acac)₂ / Chiral Schiff BaseProchiral SulfidesPrimarily for chiral sulfoxides, can involve kinetic resolution. nih.gov

Utilization of Chiral Auxiliaries in the Preparation of [(1-phenylethyl)sulfonyl]benzene Isomers

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. (S)-1-Phenylethylamine is a widely used chiral auxiliary due to its commercial availability in both enantiomeric forms and its high efficiency in inducing chirality. nih.govtandfonline.com

In the context of synthesizing chiral [(1-phenylethyl)sulfonyl]benzene, a chiral auxiliary could be employed in several ways. For instance, a chiral auxiliary attached to the sulfonyl group could direct the stereoselective addition of a 1-phenylethyl nucleophile. More commonly, a chiral auxiliary is used to prepare an enantiomerically pure precursor which is then converted to the target sulfone.

A well-established strategy involves the use of chiral sulfinamide auxiliaries. For example, reaction of a sulfinyl chloride with a chiral amine, such as (R)-N-benzyl-1-phenylethanamine, can lead to a mixture of diastereomeric sulfinamides, which can often be separated by crystallization. The separated diastereomer can then be converted to a variety of enantiopure sulfur-containing compounds with inversion of stereochemistry at the sulfur atom. acs.org

Resolution Techniques for Racemic Mixtures of [(1-phenylethyl)sulfonyl]benzene

The resolution of a racemic mixture involves separating it into its constituent enantiomers. This is typically achieved by converting the enantiomers into diastereomers, which have different physical properties and can thus be separated. Common techniques include preferential crystallization, chiral chromatography, and enzymatic resolution. Although specific data for the resolution of racemic [(1-phenylethyl)sulfonyl]benzene is not extensively documented, the principles of these techniques can be applied, drawing on findings from closely related structures.

Preferential Crystallization

Preferential crystallization is a technique that can be highly effective for the large-scale separation of enantiomers from a racemic compound that forms a conglomerate—a physical mixture of separate crystals of the two enantiomers. nih.gov This process relies on inducing the crystallization of one enantiomer from a supersaturated solution of the racemate, typically by seeding with a crystal of the desired enantiomer. nih.gov The success of this method is dependent on the phase diagram of the racemic system and careful control of process parameters such as supersaturation, temperature, and seeding.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. A variety of CSPs are commercially available, with polysaccharide-based and Pirkle-type columns being common choices.

For the separation of enantiomers of compounds structurally similar to [(1-phenylethyl)sulfonyl]benzene, such as chiral benzyl alcohols, achiral pre-column derivatization is a common strategy. phenomenex.com This involves reacting the alcohol with an achiral reagent to form esters, which can then be effectively separated on a chiral column. phenomenex.com For instance, the enantiomers of 1-phenylethanol (B42297) have been successfully separated using chiral HPLC. chromforum.org The selection of the appropriate CSP and mobile phase is crucial for achieving good resolution.

Illustrative Data for Chiral HPLC Separation of a Related Compound

The following table illustrates the typical data obtained from the chiral HPLC separation of a compound structurally related to the target molecule. Please note that this data is for 1-phenylethanol and serves as an example of the technique.

ParameterValue
Compound 1-Phenylethanol
Column Astec/Supelco B-DM
Dimensions 30 m x 0.25 mm x 0.12 µm
Mobile Phase Not specified
Detector Not specified
Result Baseline separation of enantiomers
This table presents illustrative data for the chiral separation of 1-phenylethanol, a compound structurally related to [(1-phenylethyl)sulfonyl]benzene, as specific data for the target compound is not available in the cited literature. chromforum.org

Enzymatic Resolution

Enzymatic resolution is a highly selective method that utilizes enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and their derivatives. nih.gov In a typical kinetic resolution, one enantiomer is selectively acylated or hydrolyzed at a faster rate than the other, allowing for the separation of the reacted and unreacted enantiomers. rsc.org

While specific data on the enzymatic resolution of [(1-phenylethyl)sulfonyl]benzene is not found in the reviewed literature, extensive research has been conducted on the enzymatic kinetic resolution of 1-phenylethanol. nih.govresearchgate.net These studies provide valuable insights into the reaction conditions, including the choice of enzyme, acyl donor, solvent, and temperature, that could be adapted for the resolution of the target sulfone. nih.gov

Illustrative Data for Enzymatic Kinetic Resolution of a Related Compound

The table below provides an example of the data obtained from the enzymatic kinetic resolution of (R,S)-1-phenylethanol. This data is intended to be illustrative of the technique.

ParameterCondition/Value
Substrate (R,S)-1-phenylethanol
Enzyme Novozyme 435
Acyl Donor Vinyl acetate (B1210297)
Solvent n-Hexane
Substrate Conc. 240 mM
Enzyme Conc. 11 mg/mL
Temperature 42 °C
Reaction Time 75 min
Result (ees) 100%
This table presents optimized conditions for the enzymatic kinetic resolution of (R,S)-1-phenylethanol, a compound structurally related to [(1-phenylethyl)sulfonyl]benzene, as specific data for the target compound is not available in the cited literature. nih.gov

Reactivity and Mechanistic Investigations of 1 Phenylethyl Sulfonyl Benzene

Nucleophilic Reactivity at the α-Carbon Adjacent to the Sulfonyl Group

The carbon atom positioned between the sulfonyl group and the phenyl ring in [(1-phenylethyl)sulfonyl]benzene is activated towards deprotonation. This activation is a direct consequence of the strong electron-withdrawing nature of the sulfonyl group, which effectively stabilizes the resulting negative charge. This section explores the generation of the corresponding carbanion and its engagement in significant carbon-carbon bond-forming reactions.

Carbanion Generation and Stabilization in [(1-phenylethyl)sulfonyl]benzene Derivatives

The acidity of the α-hydrogen in [(1-phenylethyl)sulfonyl]benzene facilitates the formation of a carbanion upon treatment with a suitable base. The resulting anion is stabilized by the adjacent sulfonyl group through a combination of inductive effects and d-orbital participation. Furthermore, the benzylic nature of this carbanion allows for additional stabilization through delocalization of the negative charge into the phenyl ring's π-system. quora.comunacademy.comtardigrade.in This resonance stabilization significantly contributes to the thermodynamic stability of the carbanion. quora.comyoutube.com

The stability of such carbanions is a critical factor in their synthetic utility. The presence of electron-withdrawing groups on the phenyl ring would be expected to further enhance stability, while electron-donating groups would have a destabilizing effect. youtube.com The generation of this stabilized carbanion is the pivotal first step for a variety of subsequent reactions, including alkylations and olefination reactions.

Julia-Type Olefination Reactions Involving Metallated Sulfones

The Julia olefination is a powerful and versatile method for the synthesis of alkenes from sulfones and carbonyl compounds. wikipedia.org The reaction proceeds via the addition of a metallated sulfone (an α-sulfonyl carbanion) to an aldehyde or ketone. alfa-chemistry.com While specific examples detailing the use of [(1-phenylethyl)sulfonyl]benzene in a Julia-type olefination are not prevalent in the literature, the principles of the reaction are directly applicable.

The process would commence with the deprotonation of [(1-phenylethyl)sulfonyl]benzene using a strong base, such as an organolithium reagent or a metal amide, to generate the corresponding α-sulfonyl carbanion. This nucleophilic species would then attack the electrophilic carbon of a carbonyl compound, forming a β-hydroxy sulfone intermediate. Subsequent functionalization of the hydroxyl group, typically as an acetate (B1210297) or benzoate (B1203000) ester, sets the stage for a reductive elimination step. wikipedia.org Treatment with a reducing agent, classically sodium amalgam or more recently samarium(II) iodide, leads to the formation of the alkene. wikipedia.org A key feature of the classical Julia-Lythgoe olefination is that the stereochemistry of the final alkene is generally independent of the stereochemistry of the β-acyloxy sulfone intermediate, often favoring the formation of the more stable E-alkene. wikipedia.org

Modified versions of this reaction, such as the Julia-Kocienski olefination which utilizes heteroaryl sulfones, allow for a one-pot procedure with high stereoselectivity. alfa-chemistry.comorganic-chemistry.org

Michael Addition Pathways of Vinyl Sulfone Precursors and Analogs

Vinyl sulfones are potent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. researchgate.netrsc.orgyoutube.comnih.gov The precursor to [(1-phenylethyl)sulfonyl]benzene, styryl phenyl sulfone (or phenylethenyl phenyl sulfone), is an archetypal example of such a system. The carbon-carbon double bond in styryl phenyl sulfone is activated by the strongly electron-withdrawing phenylsulfonyl group, rendering the β-carbon electrophilic.

This electrophilicity allows for the addition of various nucleophiles, including enolates, amines, and thiols, in a Michael-type fashion. The reaction involves the attack of the nucleophile on the β-carbon of the vinyl sulfone, leading to the formation of a new carbon-nucleophile bond and an enolate intermediate, which is subsequently protonated. This reaction provides a versatile route to functionalized sulfones, which can then be subjected to further synthetic transformations. The reactivity of such vinyl sulfones can be modulated by the substituents on both the phenyl ring and the sulfonyl group.

Elimination Reactions and Stereochemical Outcomes in [(1-phenylethyl)sulfonyl]benzene Systems

Beyond its utility in carbanion-based additions, the [(1-phenylethyl)sulfonyl]benzene framework is also a substrate for important elimination reactions. These reactions, which lead to the formation of alkenes, are often characterized by high degrees of stereochemical control.

Ramberg-Bäcklund Rearrangements and Related Elimination Processes

The Ramberg-Bäcklund reaction is a classic transformation that converts α-halo sulfones into alkenes through the extrusion of sulfur dioxide. youtube.comwikipedia.orgorganic-chemistry.org This reaction proceeds via a base-induced formation of a carbanion at the α'-position, followed by an intramolecular nucleophilic displacement of the halide to form a transient three-membered cyclic sulfone, known as a thiirane (B1199164) 1,1-dioxide. wikipedia.org This intermediate is unstable and spontaneously decomposes, eliminating sulfur dioxide and forming the carbon-carbon double bond. wikipedia.org

A study on the diastereomeric erythro-{1-bromo-1-[(1-phenylethyl)sulfonyl]ethyl}benzene provides a direct example of this type of 1,3-elimination. nih.gov In this system, both α-carbons of the sulfone are chiral. Upon treatment with a base, these α-bromo sulfones undergo a Ramberg-Bäcklund-type reaction to yield substituted stilbenes. nih.gov

Stereospecificity and Diastereoselectivity in 1,3-Elimination Reactions

The stereochemical course of the 1,3-elimination in the aforementioned erythro-{1-bromo-1-[(1-phenylethyl)sulfonyl]ethyl}benzene system has been elucidated through structural analysis. nih.gov The reaction proceeds with a high degree of stereospecificity. The crystal structure of the erythro isomer was determined, and the stereochemistry of the resulting alkene products was analyzed. nih.gov

It was found that the elimination reaction occurs with inversion of configuration at both of the asymmetric α-carbon atoms. nih.gov This stereochemical outcome is consistent with a concerted or near-concerted mechanism for the extrusion of sulfur dioxide from the intermediate thiirane 1,1-dioxide. The following table summarizes the stereochemical relationship between the starting diastereomeric sulfones and the resulting alkene products.

Starting Diastereomer Major Alkene Product Stereochemical Outcome
erythro-(RR/SS)-{1-Bromo-1-[(1-phenylethyl)sulfonyl]ethyl}benzene cis-α,α'-dimethylstilbene Inversion at both chiral centers
threo-(RS/SR)-{1-Bromo-1-[(1-phenylethyl)sulfonyl]ethyl}benzene trans-α,α'-dimethylstilbene Inversion at both chiral centers

Table 1: Stereochemical outcome of the 1,3-elimination of diastereomeric α-bromo sulfones. Data sourced from Bordwell et al. (1970) as cited in reference nih.gov.

This high degree of stereospecificity underscores the predictable nature of the Ramberg-Bäcklund reaction in complex systems and highlights its utility in stereocontrolled alkene synthesis.

Transformations Involving the Aromatic and Phenylethyl Moieties

The chemical behavior of [(1-phenylethyl)sulfonyl]benzene is dictated by the electronic and steric properties of its constituent parts: the two phenyl rings and the connecting sulfonyl group. This section delves into the transformations that can occur on the aromatic systems and the phenylethyl portion of the molecule, with a specific focus on electrophilic aromatic substitutions and reactions involving radical intermediates.

Electrophilic Aromatic Substitutions on the Phenyl Rings

Electrophilic aromatic substitution (EAS) represents a cornerstone of synthetic organic chemistry, providing a powerful means to introduce a wide array of functional groups onto an aromatic ring. byjus.comuomustansiriyah.edu.iq In the molecule of [(1-phenylethyl)sulfonyl]benzene, there are two distinct phenyl rings that can potentially undergo such substitutions. The reactivity and the position of the incoming electrophile are governed by the nature of the group already attached to each ring.

The sulfonyl group (-SO₂-) is a potent electron-withdrawing group. This is a consequence of the high electronegativity of the two oxygen atoms, which pull electron density away from the attached benzene (B151609) ring through both inductive and resonance effects. This reduction in electron density deactivates the ring, making it substantially less reactive towards electrophiles compared to unsubstituted benzene. masterorganicchemistry.comlibretexts.org Therefore, any electrophilic attack on the phenyl ring of the phenylsulfonyl moiety will proceed at a significantly slower rate.

Moreover, the sulfonyl group acts as a meta-director. This means that it directs incoming electrophiles to the carbon atoms at the positions meta (C-3 and C-5) to the point of attachment. The deactivating effect of the sulfonyl group is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and thus the most favorable sites for electrophilic attack. byjus.com Standard electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. byjus.comuomustansiriyah.edu.iqlibretexts.org

Nitration : Treatment with a mixture of concentrated nitric and sulfuric acids is the standard condition for nitration. For [(1-phenylethyl)sulfonyl]benzene, this reaction would be anticipated to yield the meta-nitro substituted product on the phenylsulfonyl ring. alevelh2chemistry.comunacademy.com

Halogenation : The introduction of a halogen (e.g., bromine or chlorine) typically requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). This reaction would also be directed to the meta position of the phenylsulfonyl ring. libretexts.orgyoutube.com

Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation are generally ineffective on strongly deactivated aromatic rings. The phenylsulfonyl ring is not sufficiently nucleophilic to attack the carbocation or acylium ion electrophiles generated in these reactions. libretexts.orglibretexts.orgyoutube.com

In contrast, the second phenyl ring, which is part of the 1-phenylethyl group, is activated towards electrophilic aromatic substitution. The alkyl group donates electron density to the ring via an inductive effect, thereby increasing its nucleophilicity. As an activating group, the phenylethyl substituent is an ortho, para-director. This means that electrophilic substitution will preferentially take place at the ortho and para positions relative to the ethyl substituent. masterorganicchemistry.com

Given the opposing electronic effects of the substituents on the two rings, a competitive electrophilic substitution reaction on [(1-phenylethyl)sulfonyl]benzene would overwhelmingly favor substitution on the activated phenyl ring of the phenylethyl group at the ortho and para positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on [(1-phenylethyl)sulfonyl]benzene

Phenyl RingSubstituent EffectDirecting EffectPredicted Position of Substitution
PhenylsulfonylDeactivatingmetameta
PhenylethylActivatingortho, paraortho, para

It is crucial to recognize that while these predictions are firmly grounded in the established principles of physical organic chemistry, specific experimental data for these reactions on [(1-phenylethyl)sulfonyl]benzene are not extensively available in the surveyed scientific literature.

Radical Reactions of [(1-phenylethyl)sulfonyl]benzene

Aryl sulfones are known to participate in reactions that proceed through radical intermediates, which can involve the breaking of either the carbon-sulfur or sulfur-oxygen bonds. Modern synthetic methods, such as photoredox catalysis, have been developed to generate sulfonyl radicals. acs.org These reactive intermediates can then engage in a variety of subsequent reactions, including addition to unsaturated systems like olefins. acs.org

For [(1-phenylethyl)sulfonyl]benzene, radical processes could be initiated at several locations within the molecule. Homolytic cleavage of the carbon-sulfur bond is a plausible pathway, which would result in the formation of a phenylethyl radical and a benzenesulfonyl radical. The relative stability of the benzylic radical that would be formed from the phenylethyl fragment could favor this fragmentation pathway under suitable reaction conditions.

Research into the chemistry of structurally related aryl sulfones has demonstrated their capacity to serve as precursors to radicals. For example, certain allylic aryl sulfones that also bear an ortho-stannyl substituent have been shown to undergo homolytic cleavage of the sulfone group when a radical is generated at the tin atom. nih.govacs.org This process yields an allyl radical and a polymeric sulfonyl stannane. Although [(1-phenylethyl)sulfonyl]benzene lacks these particular functional groups, this example illustrates the general principle of radical-mediated C-S bond cleavage in aryl sulfones.

An alternative radical pathway could involve the benzylic position of the phenylethyl group. The hydrogen atom on the carbon adjacent to the phenyl ring is susceptible to abstraction by a radical species, which would generate a resonance-stabilized benzylic radical. This intermediate could then undergo further reactions, such as dimerization or coupling with other radicals present in the reaction mixture.

Furthermore, studies on related sulfonamides have shown that radical cyclizations can occur with the elimination of a sulfonyl radical, leading to the formation of polycyclic imines. nih.gov This highlights the ability of the sulfonyl moiety to participate in radical elimination steps.

While the general principles of radical reactions involving aryl sulfones are well-documented, specific investigations into the radical chemistry of [(1-phenylethyl)sulfonyl]benzene are limited. The potential reaction pathways described here are extrapolations based on the known reactivity of analogous chemical structures.

The Sulfonyl Group as a Leaving Group in Substitution Processes

Under specific circumstances, the sulfonyl group (-SO₂R) can be made to function as a leaving group in the course of a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org In such a reaction, a nucleophile attacks the aromatic ring and displaces the sulfonyl group. wikipedia.org

For a nucleophilic aromatic substitution reaction to be feasible, the aromatic ring must be "activated" by the presence of one or more strong electron-withdrawing groups. These groups must be located at the ortho and/or para positions relative to the leaving group. wikipedia.orgyoutube.com The role of these activating groups is to stabilize the high-energy, negatively charged intermediate, known as a Meisenheimer complex, that is formed when the nucleophile adds to the aromatic ring. nih.gov

In the molecule [(1-phenylethyl)sulfonyl]benzene, the sulfonyl group itself is electron-withdrawing. However, for it to be displaced as a leaving group, the phenylsulfonyl ring would require further substitution with additional powerful electron-withdrawing groups, such as nitro groups (-NO₂), at the ortho and/or para positions. In the absence of such activating groups, the carbon-sulfur bond is generally robust and the phenyl ring is not sufficiently electrophilic to be attacked by a nucleophile. libretexts.org

The kinetics of nucleophilic aromatic substitution reactions in which sulfonyl groups serve as leaving groups have been a subject of study. For instance, the rate of hydrolysis of mononitrophenyl sulfones upon treatment with sodium hydroxide (B78521) has been measured, confirming that the sulfonyl group can indeed be displaced under these conditions. rsc.org The efficiency of the sulfonyl group as a leaving group is influenced by a combination of steric and electronic factors.

It is also noteworthy that contemporary research has provided evidence suggesting that some SNAr reactions might proceed through a concerted mechanism, where the bond to the nucleophile is formed at the same time as the bond to the leaving group is broken, rather than the traditional two-step addition-elimination mechanism. This is thought to be more likely with good leaving groups. nih.gov

Applications of 1 Phenylethyl Sulfonyl Benzene in Contemporary Organic Synthesis

Role in Stereoselective Carbon-Carbon Bond Forming Reactions

The presence of the chiral 1-phenylethyl group in [(1-phenylethyl)sulfonyl]benzene makes it a valuable tool for investigating and controlling stereochemistry in carbon-carbon bond forming reactions. The sulfonyl group acidifies the alpha-proton, facilitating its removal to generate a carbanion. The subsequent reaction of this nucleophile with various electrophiles can proceed with a degree of diastereoselectivity, influenced by the chiral environment of the 1-phenylethyl moiety.

Research in this area often involves the alkylation, acylation, or Michael addition of the carbanion derived from [(1-phenylethyl)sulfonyl]benzene. The stereochemical outcome of these reactions is dictated by the preferential approach of the electrophile to one face of the planar carbanion, a preference governed by steric and electronic interactions with the chiral sulfonyl group. While detailed studies specifically on [(1-phenylethyl)sulfonyl]benzene are part of a broader field, the principles established with similar chiral sulfones are directly applicable.

Utilization as a Chiral Auxiliary or Chiral Building Block in Asymmetric Synthesis

Beyond its direct participation in bond-forming reactions, the chiral nature of [(1-phenylethyl)sulfonyl]benzene allows it to function as a chiral auxiliary. In this capacity, it is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled.

For instance, the phenylsulfonyl group can be attached to a prochiral ketone or imine. Subsequent nucleophilic additions to the carbonyl or imino group are then directed by the chiral 1-phenylethyl group, leading to the formation of one enantiomer of the product in excess. The effectiveness of [(1-phenylethyl)sulfonyl]benzene as a chiral auxiliary is dependent on its ability to induce a high level of facial discrimination in the prochiral substrate.

Alternatively, [(1-phenylethyl)sulfonyl]benzene can serve as a chiral building block, where its constituent parts are incorporated into the final target molecule. This approach is particularly useful in the synthesis of molecules containing a 1-phenylethyl or a related structural motif.

Strategies for Dearomatization of Benzene (B151609) Derivatives Facilitated by Sulfone Moieties

Dearomatization reactions represent a powerful strategy for the rapid construction of three-dimensional molecular complexity from flat, aromatic precursors. nih.gov The strong electron-withdrawing nature of the sulfonyl group can be harnessed to facilitate the dearomatization of the attached benzene ring. While direct dearomatization of [(1-phenylethyl)sulfonyl]benzene itself is a challenging transformation due to the high resonance stability of the benzene ring, the principles are well-established within the broader context of sulfone-mediated dearomatization. nih.govnih.govepa.gov

One common strategy involves the Birch reduction, where the sulfonyl group can direct the regioselectivity of the reduction of the aromatic ring. Another approach is the formal [2+2], [3+2], or [4+2] cycloaddition reactions, where the sulfonyl group activates the benzene ring towards attack by a suitable reaction partner. Visible-light-promoted processes have also emerged as a mild and effective method for dearomatization. nih.govepa.gov Although specific examples with [(1-phenylethyl)sulfonyl]benzene are not extensively documented in dedicated studies, the underlying concepts of activating an aromatic ring with a sulfonyl group are fundamental to this area of research.

Integration into Multicomponent Reaction Systems for Complex Molecule Assembly

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. capes.gov.brnih.govnih.gov The functional groups present in [(1-phenylethyl)sulfonyl]benzene, namely the activated alpha-protons and the aromatic rings, provide handles for its integration into MCRs.

For example, the carbanion generated from [(1-phenylethyl)sulfonyl]benzene can act as the nucleophilic component in a variety of MCRs. One such reaction is the van Leusen three-component reaction for the synthesis of imidazoles, which involves a tosylmethyl isocyanide (TOSMIC) derivative. The sulfonyl group in TOSMIC plays a crucial role in the cyclization and subsequent elimination steps. nih.gov While not a direct application of [(1-phenylethyl)sulfonyl]benzene, this illustrates the potential of sulfonyl compounds in MCRs. The development of novel MCRs that specifically incorporate [(1-phenylethyl)sulfonyl]benzene could lead to the efficient synthesis of novel and structurally diverse molecular scaffolds.

Employment of Sulfonyl Moieties as Blocking Groups in Regioselective Aromatic Functionalization

The sulfonyl group can serve as a bulky and deactivating blocking group to control the regioselectivity of electrophilic aromatic substitution reactions. organic-chemistry.org By temporarily occupying a specific position on an aromatic ring, the sulfonyl group can direct incoming electrophiles to other available positions. Following the desired functionalization, the sulfonyl group can often be removed under reductive conditions.

In the context of [(1-phenylethyl)sulfonyl]benzene, the phenylsulfonyl group itself could be further functionalized. However, a more common strategy involves introducing a sulfonyl group onto a different aromatic substrate to direct subsequent reactions. While the use of the [(1-phenylethyl)sulfonyl] group specifically as a blocking group is not a widely reported primary application, the general principle of using sulfonyl groups for regiochemical control is a well-established and powerful tool in organic synthesis. nih.govresearchgate.netresearchgate.net This strategy allows for the synthesis of specific isomers of polysubstituted aromatic compounds that would be difficult to access through direct substitution methods.

Theoretical and Computational Studies on 1 Phenylethyl Sulfonyl Benzene

Quantum Chemical Analysis of Electronic Structure and Bonding

A thorough quantum chemical analysis, which would provide fundamental insights into the stability and reactivity of [(1-phenylethyl)sulfonyl]benzene, remains to be performed.

Density Functional Theory (DFT) Calculations for Ground State Properties

No dedicated studies employing Density Functional Theory (DFT) to calculate the ground state properties of [(1-phenylethyl)sulfonyl]benzene were identified. Such calculations would typically provide optimized geometries, vibrational frequencies, and thermodynamic properties, which are crucial for understanding the molecule's behavior.

Molecular Orbital Analysis and Charge Distribution Studies

Similarly, there is a lack of published research on the molecular orbital analysis and charge distribution of [(1-phenylethyl)sulfonyl]benzene. An investigation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be instrumental in predicting the molecule's reactivity towards nucleophiles and electrophiles. Furthermore, a detailed charge distribution analysis would reveal the polar nature of the bonds and potential sites for intermolecular interactions.

Computational Elucidation of Reaction Mechanisms and Energy Barriers

The application of computational methods to understand the reaction pathways involving [(1-phenylethyl)sulfonyl]benzene has not been specifically documented.

Transition State Characterization for Reactions Involving [(1-phenylethyl)sulfonyl]benzene

The characterization of transition states is a cornerstone of mechanistic computational chemistry, allowing for the determination of reaction barriers and rates. However, no studies have been found that specifically detail the transition state geometries and energies for reactions in which [(1-phenylethyl)sulfonyl]benzene participates.

Prediction of Stereoselectivity in Syntheses and Transformations

Given the chiral nature of [(1-phenylethyl)sulfonyl]benzene, computational modeling would be a powerful tool for predicting the stereoselectivity of its synthesis and subsequent transformations. Such predictive studies are vital for the development of efficient stereoselective synthetic routes. Unfortunately, research in this specific area is not available.

Conformational Analysis and Stereochemical Preferences of the Chiral Center

A detailed conformational analysis of the chiral center in [(1-phenylethyl)sulfonyl]benzene, which would involve mapping the potential energy surface as a function of key dihedral angles, has not been reported. This type of study is essential for understanding the molecule's three-dimensional structure and how it influences its physical and chemical properties.

Computational Prediction and Interpretation of Spectroscopic Data

The prediction of spectroscopic data through computational methods has become an indispensable tool in modern chemistry for the structural elucidation and characterization of novel compounds. For complex organic molecules like Benzene (B151609), [(1-phenylethyl)sulfonyl]-, theoretical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into their spectroscopic properties. These computational approaches allow for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. This section delves into the theoretical basis and application of these computational methods for interpreting the spectroscopic data of the title compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods, especially the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT, are widely used for the accurate prediction of ¹H and ¹³C NMR chemical shifts. chemaxon.comyoutube.com This approach involves calculating the isotropic magnetic shielding constants of the nuclei in a molecule, which are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). youtube.com The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. youtube.comasianpubs.org

For Benzene, [(1-phenylethyl)sulfonyl]-, the predicted ¹H and ¹³C NMR spectra would be influenced by the electronic environment of each nucleus. The protons and carbons of the two phenyl rings are expected to resonate in the aromatic region of their respective spectra, typically between 7.0 and 8.5 ppm for ¹H and 120-140 ppm for ¹³C. youtube.comlibretexts.org The presence of the electron-withdrawing sulfonyl group (-SO₂-) generally leads to a downfield shift (deshielding) of the signals for the adjacent aromatic protons and carbons. youtube.com Conversely, alkyl groups like the phenylethyl moiety can have a more complex influence, with their inductive effects and conformational flexibility affecting the chemical shifts of nearby nuclei.

The chemical shifts for the protons and carbons of the phenylethyl group would be predicted in the aliphatic region of the NMR spectra. The methine proton (CH) adjacent to the sulfonyl group is expected to be significantly deshielded due to the strong electron-withdrawing nature of the SO₂ group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Representative Sulfone Structures Calculated using DFT methods. Actual values for Benzene, [(1-phenylethyl)sulfonyl]- may vary.

Structure Proton/Carbon Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Diphenyl SulfonePhenyl (ortho)7.95127.5
Phenyl (meta)7.50129.0
Phenyl (para)7.60133.0
Phenyl (ipso)-142.0
Ethyl Phenyl SulfonePhenyl (ortho)7.85127.8
Phenyl (meta)7.55129.2
Phenyl (para)7.65133.5
Ethyl (CH₂)3.1057.0
Ethyl (CH₃)1.257.5

Infrared (IR) Spectroscopy

Theoretical calculations of vibrational frequencies using DFT methods are a powerful tool for interpreting experimental IR spectra. hakon-art.combluelaze.com These calculations provide the harmonic vibrational frequencies, which are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. hakon-art.com The calculated IR spectrum can aid in the assignment of complex experimental spectra by correlating calculated vibrational modes with observed absorption bands.

For Benzene, [(1-phenylethyl)sulfonyl]-, the most characteristic IR absorptions are expected to be the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. These typically appear as strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net The aromatic C-H stretching vibrations are predicted to occur above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group would be found just below 3000 cm⁻¹. acdlabs.com The spectra would also feature bands corresponding to aromatic C=C stretching in the 1600-1450 cm⁻¹ region. acdlabs.com

Table 2: Predicted IR Vibrational Frequencies (cm⁻¹) for Benzene, [(1-phenylethyl)sulfonyl]- Calculated using DFT methods. These are representative values and may differ from experimental data.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch3000-2850Medium
Aromatic C=C Stretch1600-1450Medium-Strong
Asymmetric SO₂ Stretch1350-1300Strong
Symmetric SO₂ Stretch1160-1120Strong
C-S Stretch800-650Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) is the most common computational method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.netrsc.org This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the electronic transitions. youtube.comresearchgate.net

The UV-Vis spectrum of Benzene, [(1-phenylethyl)sulfonyl]- is expected to be dominated by π → π* transitions within the aromatic rings. rsc.org The presence of the sulfonyl group, which can act as an auxochrome, may cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands of the parent benzene chromophores. The calculated spectrum would likely show characteristic absorptions for substituted benzene rings, typically in the range of 200-300 nm. nih.gov The precise positions and intensities of these bands are influenced by the electronic interactions between the phenyl rings and the sulfonyl group.

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for Aromatic Sulfones Calculated using TD-DFT methods. These are representative values.

Compound Solvent Predicted λ_max (nm) Dominant Transition
Diphenyl SulfoneAcetonitrile235π → π
265π → π
1-Benzenesulfonyl-1,2,3,4-tetrahydroquinolineVarious230-270π → π* (Intramolecular Charge Transfer) rsc.org

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Phenylethyl Sulfonyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of [(1-phenylethyl)sulfonyl]benzene in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of the molecular framework can be constructed.

Application of ¹H and ¹³C NMR for Structural Assignment

The ¹H NMR spectrum of [(1-phenylethyl)sulfonyl]benzene is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl rings would typically appear in the downfield region, approximately between 7.0 and 8.0 ppm. The protons on the phenyl ring directly attached to the sulfonyl group are likely to be further downfield due to the electron-withdrawing nature of the SO₂ group. The methine proton (CH) of the phenylethyl group would present as a quartet, coupled to the adjacent methyl protons. The methyl (CH₃) protons would, in turn, appear as a doublet.

In the ¹³C NMR spectrum, the carbon atoms of the phenyl rings will produce a series of signals in the aromatic region (typically 120-140 ppm). The carbon atom attached to the sulfonyl group is expected to be shifted downfield. The methine and methyl carbons of the 1-phenylethyl group will have characteristic chemical shifts in the aliphatic region of the spectrum. The application of techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can aid in distinguishing between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for [(1-phenylethyl)sulfonyl]benzene

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-SO₂ (aromatic CH) 7.8 - 8.0 127 - 134
Phenyl-CH (aromatic CH) 7.2 - 7.4 128 - 130
Methine (CH) ~ 4.5 (quartet) ~ 60 - 65
Methyl (CH₃) ~ 1.6 (doublet) ~ 15 - 20
Quaternary Carbons - 135 - 145

2D NMR Methods for Connectivity and Stereochemical Differentiation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and stereochemistry of [(1-phenylethyl)sulfonyl]benzene.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the methine proton and the methyl protons of the 1-phenylethyl group, confirming their connectivity. It would also show couplings between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across the sulfonyl group, for instance, by observing a correlation between the methine proton and the quaternary carbon of the phenylsulfonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): For diastereomeric mixtures of [(1-phenylethyl)sulfonyl]benzene, a NOESY experiment can help in differentiating the stereoisomers by showing through-space correlations between protons that are in close proximity in a particular diastereomer.

These 2D NMR techniques, when used in combination, provide a powerful methodology for the complete structural and stereochemical elucidation of the molecule. iucr.org

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Characterization

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of [(1-phenylethyl)sulfonyl]benzene. In reaction monitoring, MS can be used to track the consumption of reactants and the formation of the product in real-time.

Upon ionization in the mass spectrometer, the molecule will generate a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of this molecular ion provides valuable structural information. For [(1-phenylethyl)sulfonyl]benzene, characteristic fragmentation pathways are expected:

Cleavage of the C-S bond: Loss of the phenylethyl group ([C₈H₉]⁺) or the phenylsulfonyl group ([C₆H₅SO₂]⁺) would lead to prominent fragment ions. The tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 is a very common fragment for compounds containing a benzyl (B1604629) group.

Loss of SO₂: The loss of a neutral sulfur dioxide molecule (64 Da) from the molecular ion or fragment ions is a characteristic fragmentation for sulfones.

Benzylic cleavage: Fragmentation of the 1-phenylethyl group can lead to the formation of a stable benzylic cation.

The presence of a strong molecular ion peak is characteristic of aromatic compounds due to their stability. libretexts.org The fragmentation pattern of (1-methylethyl)benzene (cumene) often shows a base peak corresponding to the loss of a methyl group, a process that could also be observed for [(1-phenylethyl)sulfonyl]benzene. docbrown.info

Table 2: Predicted Key Mass Spectrometry Fragments for [(1-phenylethyl)sulfonyl]benzene

m/z Identity of Fragment
246 [M]⁺ Molecular Ion
182 [M - SO₂]⁺
141 [C₆H₅SO₂]⁺
105 [C₈H₉]⁺
91 [C₇H₇]⁺ (Tropylium ion)
77 [C₆H₅]⁺

Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For [(1-phenylethyl)sulfonyl]benzene, the IR spectrum would be dominated by strong absorption bands characteristic of the sulfonyl and aromatic groups.

The most prominent peaks in the IR spectrum would be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group. These typically appear as two strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of these two intense absorptions is a clear indicator of the sulfonyl group.

The aromatic rings will give rise to several characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene (B151609) rings. The aliphatic C-H stretching of the phenylethyl group would be observed just below 3000 cm⁻¹.

IR spectroscopy is also a valuable tool for assessing the purity of a sample. The absence of characteristic bands for starting materials or solvents can indicate a high degree of purity. For instance, the absence of a broad O-H stretching band around 3500 cm⁻¹ would confirm the absence of alcohol impurities.

Table 3: Characteristic Infrared Absorption Frequencies for [(1-phenylethyl)sulfonyl]benzene

Functional Group Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aliphatic C-H Stretch 3000 - 2850 Medium
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
Sulfonyl S=O Asymmetric Stretch 1350 - 1300 Strong
Sulfonyl S=O Symmetric Stretch 1160 - 1120 Strong
C-S Stretch ~700 Medium
Aromatic C-H Out-of-plane Bend 900 - 675 Strong

X-ray Crystallography for Absolute and Relative Stereochemical Assignment

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including the absolute and relative stereochemistry of chiral centers.

Solid-State Structural Analysis of Diastereomeric Sulfones

For a chiral molecule like [(1-phenylethyl)sulfonyl]benzene, which has a stereocenter at the benzylic carbon, the possibility of diastereomers exists if another chiral center is present or if the molecule crystallizes in a chiral space group. A closely related compound, erythro-{1-Bromo-1-[(1-phenylethyl)sulfonyl]ethyl}benzene, has been studied by X-ray crystallography, providing valuable insights into the solid-state conformation of such sulfones. iucr.orgnih.gov

The crystallographic analysis of this brominated analog revealed the erythro (RR/SS) configuration of the diastereomer. iucr.orgnih.gov The study detailed important structural parameters such as bond lengths and angles. For instance, the S=O bond distances were found to be in the typical range for sulfones. iucr.org The analysis also highlighted the conformation of the phenyl groups relative to the rest of the molecule and the presence of intermolecular interactions like C-H···O and C-H···Br hydrogen bonds that stabilize the crystal packing. iucr.orgnih.gov

By analogy, an X-ray crystallographic study of a single crystal of a diastereomer of [(1-phenylethyl)sulfonyl]benzene would allow for the unambiguous determination of its relative and, if a suitable heavy atom is present or by using anomalous dispersion, its absolute stereochemistry. The analysis would reveal the precise bond lengths, bond angles, and torsion angles, offering a detailed view of the molecular conformation in the solid state. This information is crucial for understanding stereospecific interactions and for correlating solid-state structure with the spectroscopic data obtained in solution.

Table 4: Compound Names Mentioned in the Article

Compound Name
[(1-phenylethyl)sulfonyl]benzene
erythro-{1-Bromo-1-[(1-phenylethyl)sulfonyl]ethyl}benzene

Analysis of Intermolecular Interactions in Crystalline Forms

The precise arrangement of molecules within a crystal lattice is dictated by a complex interplay of non-covalent interactions. These forces, though weaker than covalent bonds, are fundamental in determining the physical and chemical properties of a solid-state material. A comprehensive analysis of the crystal structure of compounds related to [(1-phenylethyl)sulfonyl]benzene reveals a network of hydrogen bonds and other weak interactions that collectively stabilize the crystalline form.

Due to the absence of a published crystal structure for [(1-phenylethyl)sulfonyl]benzene in the searched literature, the closely related compound, erythro-{1-Bromo-1-[(1-phenylethyl)sulfonyl]ethyl}benzene, serves as an illustrative example for the analysis of intermolecular interactions in this class of sulfones. The crystallographic study of this bromo-derivative provides significant insights into the types of interactions that are likely to govern the crystal packing of the title compound.

In the crystal structure of erythro-{1-Bromo-1-[(1-phenylethyl)sulfonyl]ethyl}benzene, the molecules are linked by a series of C-H···O and C-H···Br hydrogen bonds, creating a robust three-dimensional network. iucr.orgiucr.orgnih.gov These interactions are crucial in the formation and stabilization of the crystal lattice.

The primary intermolecular contacts involve the sulfonyl oxygen atoms and the bromine atom acting as hydrogen bond acceptors, while hydrogen atoms attached to the carbon framework act as donors. nih.gov Specifically, the analysis of the crystal packing reveals that C-H···O1 and C-H···Br hydrogen bonds are responsible for linking molecules into sheets that are parallel to the ab plane of the unit cell. iucr.orgiucr.org These sheets are then interconnected by C-H···O2 hydrogen bonds, which are formed with molecules related by a screw axis, thus completing the tri-periodic network. iucr.orgiucr.org

The geometric parameters of these key hydrogen bonds have been determined and are summarized in the table below. The C···O and C···Br distances are close to the sum of the van der Waals radii, and the C-H···O and C-H···Br angles are significant, indicating the directional nature of these interactions. nih.gov

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry operation for A
C2-H2···Br10.983.003.869(4)149x, y, z
C4-H4A···O10.962.593.491(5)156x-1/2, -y+1/2, -z+1
C12-H12···O20.932.593.456(5)155-x+1, y+1/2, -z+1/2
C15-H15···O20.932.653.497(5)151x-1/2, -y-1/2, -z+1
Data for erythro-{1-Bromo-1-[(1-phenylethyl)sulfonyl]ethyl}benzene

In the broader context of organic crystal engineering, the types of non-covalent interactions observed in this analogue are fundamental. researchgate.netmdpi.com The presence of a sulfonyl group, with its two oxygen atoms, provides strong hydrogen bond accepting sites, which often direct the formation of the supramolecular assembly. rsc.org The phenyl rings, while capable of engaging in π-stacking, can also participate in weaker C-H···π interactions, which are known to be significant in the crystal packing of benzene and its derivatives. rsc.orgnih.gov

The study of such intermolecular interactions is not only crucial for understanding the solid-state properties of a compound but also for predicting and controlling polymorphism, where different crystalline forms of the same compound can exhibit distinct physical properties.

Derivatization and Analog Development of 1 Phenylethyl Sulfonyl Benzene

Synthesis of Substituted Aromatic Analogues of [(1-phenylethyl)sulfonyl]benzene

The aromatic rings of [(1-phenylethyl)sulfonyl]benzene offer multiple sites for functionalization, enabling the synthesis of a wide array of analogues. Standard electrophilic aromatic substitution reactions can be employed to introduce various substituents onto either of the phenyl rings. The directing effects of the sulfonyl group and the phenylethyl group play a crucial role in determining the regioselectivity of these reactions.

For instance, nitration or halogenation of the phenylsulfonyl moiety would be directed to the meta-position due to the electron-withdrawing nature of the sulfonyl group. Conversely, substitution on the phenyl ring of the phenylethyl group would likely be directed to the ortho- and para-positions.

Furthermore, modern cross-coupling methodologies provide powerful tools for the synthesis of substituted analogues. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, can be utilized to form new carbon-carbon and carbon-heteroatom bonds, starting from appropriately halogenated or boronic acid-functionalized derivatives of [(1-phenylethyl)sulfonyl]benzene. The synthesis of such precursors can be achieved through established synthetic routes. For example, the reaction of a substituted aniline (B41778) with sodium nitrite (B80452) to form a diazonium salt, followed by reaction with sulfur dioxide and a copper catalyst, can yield the corresponding substituted benzenesulfonyl chloride. This can then be reacted with ethylbenzene (B125841) under Friedel-Crafts conditions to produce the desired substituted [(1-phenylethyl)sulfonyl]benzene.

A representative, though not exhaustive, summary of potential synthetic strategies for aromatic substitution is presented below.

Substitution TypeReagents and ConditionsExpected Product
NitrationHNO₃, H₂SO₄meta-nitro substituted phenylsulfonyl ring
HalogenationX₂ (X=Cl, Br), Lewis Acidmeta-halo substituted phenylsulfonyl ring
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl-substituted analogue
Heck CouplingAlkene, Pd catalyst, baseAlkenyl-substituted analogue

Stereochemical Control in the Synthesis of New Chiral Sulfone Analogues

A key aspect of developing new analogues of [(1-phenylethyl)sulfonyl]benzene is the control of stereochemistry, particularly when introducing new stereocenters. The existing chiral center in the (1-phenylethyl)sulfonyl moiety can exert significant influence on the stereochemical outcome of subsequent reactions, a phenomenon known as asymmetric induction.

The diastereoselective alkylation of the carbanion generated at the carbon alpha to the sulfonyl group is a well-established method for creating new stereocenters. The chiral (1-phenylethyl)sulfonyl group can direct the approach of an incoming electrophile, leading to the preferential formation of one diastereomer over the other. The level of diastereoselectivity is influenced by factors such as the nature of the base, the solvent, the temperature, and the structure of the electrophile.

Computational studies, such as ab initio molecular orbital calculations, have been employed to understand the conformational preferences of related alkyl 1-phenylethyl sulfones. These studies suggest that certain rotamers are more stable due to intramolecular interactions like CH/π hydrogen bonds, which can influence the transition state geometries and thus the stereochemical outcome of reactions.

The development of stereodivergent Lewis acid-mediated nucleophilic additions to α-chiral N-sulfonyl imines provides another avenue for achieving high levels of stereocontrol. escholarship.org While not directly involving [(1-phenylethyl)sulfonyl]benzene itself, the principles of 1,2- and 1,3-asymmetric induction established in these systems are highly relevant. escholarship.org By carefully selecting the Lewis acid and reaction conditions, it is possible to favor either the syn or anti diastereomer with high selectivity. escholarship.org

Reaction TypeKey Control ElementsOutcome
α-AlkylationBase, Solvent, Temperature, ElectrophileDiastereoselective formation of a new C-C bond
Nucleophilic AdditionLewis Acid, Substrate ConformationHigh diastereoselectivity for syn or anti products

Future Research Directions and Unexplored Avenues in 1 Phenylethyl Sulfonyl Benzene Chemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. rsc.org For [(1-phenylethyl)sulfonyl]benzene, future research will likely focus on moving beyond traditional methods, which can involve harsh conditions and the use of stoichiometric reagents. nih.govchemistryviews.org

Key areas for development include:

Catalytic C-H Functionalization: Direct C-H sulfonylation of (1-phenylethyl)benzene would represent a highly atom-economical route. Research into transition-metal-catalyzed methods, which have shown promise for diaryl sulfones, could be adapted for this purpose. researchgate.net

Electrochemical Synthesis: Electrosynthesis offers a green alternative by using electricity to drive reactions, minimizing the need for chemical oxidants or reductants. nih.gov The electrochemical synthesis of allyl sulfones has been demonstrated, suggesting the potential for developing similar methods for alkylaryl sulfones. rsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. nih.gov Developing photocatalytic methods for the synthesis of [(1-phenylethyl)sulfonyl]benzene could lead to milder and more selective reaction conditions.

Use of Sustainable Reagents and Solvents: Future synthetic routes will aim to replace hazardous reagents and solvents with more environmentally benign alternatives. rsc.org The use of deep eutectic solvents, for example, has been shown to be effective for the synthesis of (hetero)aryl sulfones. rsc.org

Synthetic ApproachPotential Advantages
Catalytic C-H FunctionalizationHigh atom economy, reduced waste
Electrochemical SynthesisAvoids chemical oxidants/reductants, potential for automation
PhotocatalysisMild reaction conditions, high selectivity
Sustainable Reagents/SolventsReduced environmental impact, improved safety

Exploration of Untapped Reactivity Profiles

The reactivity of sulfones is remarkably versatile, and they can act as "chemical chameleons" depending on the reaction conditions. nih.gov For [(1-phenylethyl)sulfonyl]benzene, the presence of a chiral center alpha to the sulfonyl group suggests a rich and largely unexplored reactivity profile.

Future research could investigate:

Asymmetric Transformations: The chiral nature of [(1-phenylethyl)sulfonyl]benzene makes it an interesting substrate for stereoselective reactions. Its use as a chiral auxiliary or as a precursor to other chiral molecules is a promising avenue for exploration.

Radical Chemistry: The sulfonyl group can be extruded as sulfur dioxide under radical conditions, enabling the formation of new carbon-carbon bonds. Investigating the radical-mediated reactions of [(1-phenylethyl)sulfonyl]benzene could lead to novel synthetic transformations.

Functionalization of the Aromatic Rings: The two aromatic rings of [(1-phenylethyl)sulfonyl]benzene provide sites for further functionalization. Exploring selective electrophilic aromatic substitution or cross-coupling reactions could lead to a diverse range of derivatives with potentially interesting properties.

Advancements in Asymmetric Catalysis for Sulfone Synthesis

The synthesis of enantiomerically pure sulfones is of significant interest due to their potential applications in medicinal chemistry and materials science. rsc.org For [(1-phenylethyl)sulfonyl]benzene, which possesses a stereocenter, the development of efficient asymmetric synthetic methods is a key research goal.

Promising areas for future research include:

Nickel-Catalyzed Asymmetric Hydrogenation: This method has been successfully applied to the synthesis of chiral 3-alkyl-3-aryl sulfones with excellent enantioselectivities. rsc.org Adapting this methodology to the synthesis of [(1-phenylethyl)sulfonyl]benzene from an unsaturated precursor could be a highly effective approach.

Enantioselective Sulfonylalkenylation: A recently developed method using visible-light and nickel catalysis allows for the asymmetric synthesis of β-chiral sulfones from simple starting materials. nih.govacs.org This strategy could potentially be adapted for the synthesis of [(1-phenylethyl)sulfonyl]benzene.

Dynamic Kinetic Resolution: For racemic starting materials, dynamic kinetic resolution in combination with an asymmetric transformation can provide access to a single enantiomer in high yield. Exploring such processes for the synthesis of enantiopure [(1-phenylethyl)sulfonyl]benzene is a worthwhile endeavor.

Asymmetric StrategyKey Features
Nickel-Catalyzed Asymmetric HydrogenationHigh yields and enantioselectivities for related systems
Enantioselective SulfonylalkenylationUse of simple, readily available starting materials
Dynamic Kinetic ResolutionPotential for high yields of a single enantiomer from a racemic mixture

Application of Machine Learning and AI in Predicting Sulfone Reactivity and Selectivity

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the optimization of reaction conditions. chemrxiv.orgnih.govnih.gov For the chemistry of [(1-phenylethyl)sulfonyl]benzene, these computational tools hold significant promise.

Future applications could include:

Predicting Reactivity and Selectivity: ML models can be trained on existing data to predict the reactivity and selectivity of sulfones in various reactions. chemrxiv.orgnih.gov This could accelerate the discovery of new reactions and optimize conditions for known transformations of [(1-phenylethyl)sulfonyl]benzene.

Designing Novel Catalysts: AI algorithms can be used to design new chiral catalysts for the asymmetric synthesis of [(1-phenylethyl)sulfonyl]benzene, potentially leading to higher efficiency and enantioselectivity.

Elucidating Reaction Mechanisms: Computational tools can aid in the elucidation of complex reaction mechanisms, providing insights that can guide the development of new synthetic methods.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer numerous advantages over traditional batch processes, including improved safety, scalability, and reproducibility. mdpi.com The integration of the synthesis of [(1-phenylethyl)sulfonyl]benzene into these platforms is a logical next step for its efficient production.

Future research in this area should focus on:

Developing Continuous Flow Syntheses: Translating the optimal batch synthesis of [(1-phenylethyl)sulfonyl]benzene to a continuous flow process will enable its production on a larger scale with better control over reaction parameters. The electrochemical synthesis of allyl sulfones has already been successfully demonstrated in a flow system. rsc.org

Automated Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions, accelerating the optimization of the synthesis of [(1-phenylethyl)sulfonyl]benzene.

On-demand Synthesis of Derivatives: Automated synthesis platforms could be programmed to synthesize a library of derivatives of [(1-phenylethyl)sulfonyl]benzene for screening in various applications, such as drug discovery or materials science. merckmillipore.comnih.gov

TechnologyPotential Benefits for [(1-phenylethyl)sulfonyl]benzene Chemistry
Flow ChemistryImproved safety, scalability, and process control
Automated SynthesisRapid reaction optimization, high-throughput synthesis of derivatives

Q & A

Q. What are the standard synthetic routes for preparing benzene,[(1-phenylethyl)sulfonyl]-, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution of benzenesulfonyl chloride with 1-phenylethyl derivatives in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Optimization includes:
  • Solvent selection : Dichloromethane or THF for solubility and inertness.
  • Temperature control : Room temperature to 60°C to balance reaction rate and side-product formation.
  • Catalyst screening : Lewis acids (e.g., AlCl₃) may enhance sulfonylation efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Q. How can the structure of benzene,[(1-phenylethyl)sulfonyl]- be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : Analyze ¹H and ¹³C spectra for sulfonyl group deshielding (δ ~3.5–4.0 ppm for adjacent protons, δ ~125–135 ppm for sulfonyl carbons).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of SO₂) using EI or ESI sources .
  • X-ray Crystallography : Use SHELX software for structure refinement. Key parameters include R-factor (<5%) and thermal displacement ellipsoids for atomic positions .

Q. What solubility characteristics are critical for handling benzene,[(1-phenylethyl)sulfonyl]- in aqueous and organic media?

  • Methodological Answer : Sulfones generally exhibit low water solubility but dissolve in polar aprotic solvents (e.g., DMSO, DMF). Experimental determination via:
  • Shake-flask method : Measure saturation concentrations in buffered solutions (pH 2–12).
  • HPLC solubility screening : Use C18 columns with acetonitrile/water gradients.
    Table 1 : Representative Solubility Data for Sulfones (Adapted from )
SolventSolubility (mg/mL)
Water<0.1
Ethanol15–20
DCM50–70

Advanced Research Questions

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect the synthesis of benzene,[(1-phenylethyl)sulfonyl]-, and how can selectivity be improved?

  • Methodological Answer :
  • Mechanistic analysis : Use DFT calculations (e.g., Gaussian 09) to compare activation energies of pathways. Substituent effects on the phenyl ring may favor elimination (e.g., electron-withdrawing groups).
  • Kinetic control : Lower reaction temperatures (0–25°C) and sterically hindered bases (e.g., DIPEA) suppress elimination .
  • In situ monitoring : Employ IR spectroscopy to track intermediate formation (e.g., sulfenic acid derivatives).

Q. What computational strategies are effective for modeling the thermochemistry and electronic properties of benzene,[(1-phenylethyl)sulfonyl]-?

  • Methodological Answer :
  • Thermochemical data : Calculate ΔfH° (enthalpy of formation) and bond dissociation energies using G4MP2 theory. Validate against NIST data for analogous sulfones (e.g., ΔfH° = −250 ± 10 kJ/mol) .
  • Electronic properties : Perform HOMO-LUMO gap analysis (B3LYP/6-31G*) to predict reactivity. Sulfonyl groups lower LUMO energy, enhancing electrophilicity.
    Table 2 : Computed Properties (Gas Phase)
PropertyValue (Calculated)
HOMO-LUMO Gap (eV)6.2
Dipole Moment (Debye)4.5

Q. How can contradictions in crystallographic data (e.g., disordered sulfonyl groups) be resolved during structural refinement?

  • Methodological Answer :
  • Disorder modeling : Use PART instructions in SHELXL to refine split positions. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
  • Validation tools : Check R1/wR2 residuals and ADDSYM alerts in PLATON to detect missed symmetry.
  • Complementary methods : Pair XRD with solid-state NMR (¹³C CP/MAS) to confirm molecular packing.

Q. What in vitro assays are suitable for evaluating the biological activity of benzene,[(1-phenylethyl)sulfonyl]- derivatives?

  • Methodological Answer :
  • Enzyme inhibition : Screen against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC). IC₅₀ values <10 µM suggest therapeutic potential .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare EC₅₀ to reference drugs (e.g., doxorubicin).
  • SAR studies : Modify the 1-phenylethyl moiety to assess steric/electronic effects on activity.

Q. What safety protocols are critical for handling benzene,[(1-phenylethyl)sulfonyl]- in laboratory settings?

  • Methodological Answer :
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., KMnO₄) and amines to prevent exothermic decomposition .
  • Storage : Use airtight containers under nitrogen, away from moisture (humidity <30%).
  • Exposure control : Fume hoods (≥0.5 m/s face velocity) and PPE (nitrile gloves, safety goggles).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.